

# Theoretical Exploration of N-bromo-t-butylamine: A Computational Chemistry Perspective

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## Compound of Interest

Compound Name: *N-bromo-t-butylamine*

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This technical guide delves into the theoretical studies of **N-bromo-t-butylamine**, a compound of interest in synthetic chemistry. While dedicated computational studies on **N-bromo-t-butylamine** are not extensively published, this document synthesizes available data and draws upon theoretical frameworks established for analogous compounds, such as tert-butylamine, to provide a comprehensive overview for research and development.<sup>[1][2][3]</sup> This guide covers predicted molecular properties, outlines relevant computational methodologies, and visualizes potential reaction pathways.

## Predicted Molecular Properties of N-bromo-t-butylamine

Computational tools provide valuable baseline information about the physicochemical properties of **N-bromo-t-butylamine**. The following data, primarily derived from cheminformatics predictions, offers a quantitative starting point for further investigation.<sup>[1][4]</sup>

Property	Predicted Value	Source / Method
Molecular Formula	C4H10BrN	PubChem[4]
Molecular Weight	152.03 g/mol	PubChem[4]
IUPAC Name	N-bromo-2-methylpropan-2-amine	PubChem[4]
Canonical SMILES	CC(C)(C)NBr	PubChem[4]
InChI Key	QLCPTARABILRDA-UHFFFAOYSA-N	PubChem[4]
Monoisotopic Mass	150.99966 Da	PubChem[4]
Polar Surface Area	12 Å <sup>2</sup>	Cactvs 3.4.6.11[4]
XLogP3-AA	1.2	XLogP3 3.0[4]

## Methodologies for Theoretical Investigation

A thorough theoretical study of **N-bromo-t-butylamine** would involve a multi-faceted computational approach to understand its structure, reactivity, and electronic properties. The protocols described below are based on established methods used for similar molecules, such as tert-butylamine, and represent a robust framework for future research.[1][2]

## Ground State Geometry Optimization and Electronic Structure

Objective: To determine the most stable three-dimensional structure of **N-bromo-t-butylamine** and analyze its electronic properties.

Protocol:

- Method Selection: Density Functional Theory (DFT) is a suitable starting point due to its balance of accuracy and computational cost.[1] For higher accuracy, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled-Cluster theory (e.g., CCSD(T)) can be employed.[1]

- **Functional and Basis Set:** A common choice for DFT calculations is the M06-2X functional, which is effective for main-group thermochemistry and kinetics.<sup>[2]</sup> This would be paired with a Pople-style basis set like 6-311++G(d,p) or a correlation-consistent basis set such as aug-cc-pVTZ for more precise results.<sup>[2][5]</sup>
- **Software:** Calculations can be performed using computational chemistry software packages like Gaussian, ORCA, or Spartan.
- **Procedure:**
  - Construct an initial guess of the **N-bromo-t-butylamine** structure.
  - Perform a geometry optimization calculation to find the lowest energy conformation.
  - Follow up with a vibrational frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
- **Data Analysis:** From these calculations, one can extract key quantitative data, including bond lengths, bond angles, dihedral angles, and vibrational frequencies. Analysis of the molecular orbitals (HOMO/LUMO) can provide insights into reactive sites.<sup>[1]</sup>

## Reaction Mechanism and Transition State Analysis

**Objective:** To elucidate the pathways of reactions involving **N-bromo-t-butylamine**, such as bromination or degradation, and to calculate the energy barriers for these reactions.<sup>[1]</sup>

**Protocol:**

- **Reaction Coordinate Mapping:** Identify the reactant(s), product(s), and any intermediates for the reaction of interest. Theoretical studies on the related tert-butylamine have identified multiple saddle points for reactions like C-H and N-H abstraction by radicals.<sup>[1][2]</sup>
- **Transition State (TS) Search:**
  - Use a TS search algorithm (e.g., Berny optimization in Gaussian, or a synchronous transit-guided quasi-Newton method) to locate the saddle point on the potential energy surface between reactants and products.

- The chosen level of theory (e.g., M06-2X/aug-cc-pVTZ) should be consistent with the ground state calculations.
- TS Verification: A frequency calculation must be performed on the located TS structure. A genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
- Energy Profile Calculation: To refine the energetics, single-point energy calculations using a higher level of theory, such as CCSD(T\*)-F12a/aug-cc-pVTZ, can be performed on the optimized geometries.[2] This provides a more accurate reaction and activation energy.
- Kinetic Analysis: The calculated energy barriers can be used in conjunction with Transition State Theory (TST) or Master Equation solvers (like MESMER) to compute reaction rate coefficients at different temperatures.[2]

## Visualizing Theoretical Workflows and Pathways

Diagrams are essential for representing complex relationships in computational chemistry. The following examples, created using the DOT language, illustrate a typical workflow and a hypothetical reaction pathway.

## Computational Workflow for Reactivity Analysis

This diagram outlines the logical steps for a comprehensive theoretical study of a molecule like **N-bromo-t-butylamine**.

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